(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC13578459
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25ClN2O2 |
|---|---|
| Molecular Weight | 264.79 g/mol |
| IUPAC Name | tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-;/m0./s1 |
| Standard InChI Key | VDXOVROHRYTYHL-FVGYRXGTSA-N |
| Isomeric SMILES | C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl |
| SMILES | CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl |
| Canonical SMILES | CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with an (S)-1-aminoethyl moiety. The Boc group enhances lipophilicity, which improves membrane permeability, while the protonated amino group facilitates solubility in aqueous environments. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate hydrochloride |
| Canonical SMILES | CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl |
| InChI Key | VDXOVROHRYTYHL-UHFFFAOYSA-N |
| PubChem CID | 127255534 |
The hydrochloride salt form ensures stability during storage and handling, a common practice for amine-containing pharmaceuticals.
Physicochemical Characteristics
The compound’s molecular weight (264.79 g/mol) and partition coefficient (logP) are influenced by the Boc group, which contributes to a calculated logP of 1.8, suggesting moderate lipophilicity. Its solubility profile includes high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water (~5 mg/mL at 25°C).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride typically involves multi-step procedures starting from piperidine precursors. A representative route includes:
-
Boc Protection: Piperidine is reacted with di-tert-butyl dicarbonate to introduce the Boc group at the 1-position .
-
Ethylamine Introduction: A chiral auxiliary-mediated alkylation installs the (S)-1-aminoethyl group at the 4-position, often using Mitsunobu conditions or enantioselective catalytic methods .
-
Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.
A detailed synthesis example from recent literature involves coupling tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with brominated aryl intermediates under Suzuki-Miyaura conditions, followed by hydrogenation and salt formation .
Optimization Challenges
Key challenges in synthesis include maintaining enantiopurity during alkylation and minimizing racemization during Boc deprotection. Recent advances in asymmetric catalysis have improved yields to >70% while preserving stereochemical integrity .
Chemical Reactivity and Functionalization
Hydrolysis and Stability
The Boc group is susceptible to hydrolysis under acidic (e.g., HCl in dioxane) or basic (e.g., NaOH in MeOH/H₂O) conditions, yielding the corresponding piperidinium carboxylate or free amine. This reactivity is exploited in prodrug strategies, where the Boc group serves as a protecting moiety that is cleaved in vivo.
Acylation and Derivatization
Comparative Analysis of Piperidine Derivatives
| Compound Name | Target Enzyme | IC₅₀ (μM) | LogP |
|---|---|---|---|
| (S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride | MenA | 13–22 | 1.8 |
| tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | CYP3A4 | 45 | 2.1 |
| tert-Butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate | MAO-B | 28 | 1.5 |
This table highlights the structural diversity of piperidine-based inhibitors and their varying affinities for enzymatic targets .
Recent Advances and Clinical Relevance
A 2023 study demonstrated that combining (S)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride with bedaquiline reduced M. tuberculosis burdens by 99.9% in murine models within two weeks, achieving near-sterilization . This synergy underscores its potential as an adjunct therapy for multidrug-resistant tuberculosis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume